molecular formula C11H10N4O2S B5755499 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5755499
M. Wt: 262.29 g/mol
InChI Key: HCZVEZBCDCDJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by inhibiting the synthesis of cell walls and membranes in microorganisms. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol may have several biochemical and physiological effects. This compound has been shown to possess antioxidant properties and may have a protective effect against oxidative stress. It has also been shown to have a modulatory effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new derivatives of this compound with enhanced antimicrobial, antifungal, and anticancer properties. Another area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potential applications in scientific research. Its broad-spectrum antimicrobial and antifungal activity, anticancer properties, and potential use as a fluorescent probe make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with allyl bromide to obtain the final compound.

Scientific Research Applications

4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(2-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-5-3-4-6-9(8)15(16)17/h2-6H,1,7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVEZBCDCDJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

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